molecular formula C13H18N2O3 B2429037 N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide CAS No. 1022877-48-0

N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide

Cat. No.: B2429037
CAS No.: 1022877-48-0
M. Wt: 250.298
InChI Key: QDFBEZQVYMACQP-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide is an organic compound with the molecular formula C13H18N2O3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide typically involves the reaction of 4-methoxy-2-methylaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methylphenyl)morpholine-4-carboxamide.

    Reduction: Formation of N-(4-methoxy-2-methylphenyl)morpholine-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)morpholine-4-carboxamide
  • N-(4-ethoxy-2-methylphenyl)morpholine-4-carboxamide
  • N-(4-methoxy-2-ethylphenyl)morpholine-4-carboxamide

Uniqueness

N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-9-11(17-2)3-4-12(10)14-13(16)15-5-7-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFBEZQVYMACQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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